molecular formula C23H17ClN4OS2 B2477838 3-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-21-5

3-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2477838
M. Wt: 464.99
InChI Key: FDODIDRJDZSRPW-UHFFFAOYSA-N
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Description

3-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C23H17ClN4OS2 and its molecular weight is 464.99. The purity is usually 95%.
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Scientific Research Applications

1. Catalysis and Synthesis

Compounds related to the query chemical have been utilized as catalysts in organic synthesis. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst for synthesizing derivatives such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions. This demonstrates the potential of related compounds in facilitating chemical reactions, particularly in the synthesis of complex organic structures (Karimi-Jaberi et al., 2012).

2. Antioxidant Activity

Some derivatives have shown significant antioxidant activities. For example, certain 4-((5-((1H-benzo[d][1,2,3]triazol-y)methyl)-1,3,4 thiadiazol-2yl)diazenyl derivatives demonstrated notable antioxidant activity, comparable to standard drugs like ascorbic acid. This suggests their potential use in combating oxidative stress-related conditions (Gopi et al., 2016).

3. Antimicrobial Activities

Novel derivatives incorporating triazole and thiadiazole moieties have been synthesized and found to exhibit promising antimicrobial activities. This includes action against both Gram-positive and Gram-negative bacterial strains, indicating their potential as therapeutic agents in treating bacterial infections (Idrees et al., 2019).

4. Corrosion Inhibition

In the context of industrial applications, related benzimidazole derivatives have been studied for their effectiveness in inhibiting corrosion on metal surfaces. These studies have shown that certain compounds can significantly reduce corrosion, making them valuable in protecting metal infrastructure (Yadav et al., 2013).

5. Neuroprotective Effects

Derivatives of 1,2,4-triazole have been investigated for their protective effects against ethanol-induced oxidative stress in mouse brain and liver, highlighting their potential in neuroprotection and management of oxidative stress-related conditions (Aktay et al., 2005).

6. Anticancer Potential

Some studies have focused on the anticancer properties of these compounds, particularly those with a 1,2,4-triazole core. They have been shown to have potential anticancer activities, making them candidates for further research in cancer therapy (Rud et al., 2016).

properties

IUPAC Name

3-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4OS2/c24-17-12-10-16(11-13-17)15-30-22-26-25-21(28(22)18-6-2-1-3-7-18)14-27-19-8-4-5-9-20(19)31-23(27)29/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDODIDRJDZSRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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